6-fluoro-1H-indene chemical properties and structure
6-fluoro-1H-indene chemical properties and structure
An In-Depth Technical Guide to 6-Fluoro-1H-indene: Properties, Synthesis, and Applications
Executive Summary
6-Fluoro-1H-indene is a fluorinated aromatic hydrocarbon that stands as a molecule of significant interest for researchers in medicinal chemistry and materials science. The indene scaffold is a core structural motif in numerous biologically active molecules, and the strategic incorporation of a fluorine atom can profoundly modulate a compound's physicochemical and pharmacological properties.[1][2][3][4] This guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, reactivity, and potential applications of 6-fluoro-1H-indene, tailored for scientists and drug development professionals.
Introduction: The Strategic Value of Fluorinated Indenes
The indene framework, a fused bicyclic system consisting of a benzene and a cyclopentene ring, is a privileged scaffold in drug discovery.[3][5][6] Its rigid conformation and aromatic character make it an excellent building block for designing molecules that can interact with specific biological targets. Indene derivatives have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1]
Parallel to the importance of the indene core, the use of fluorine in drug design has become a cornerstone of modern medicinal chemistry.[4] The introduction of fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability and bioavailability.[7][8] The unique electronic properties of fluorine allow for the fine-tuning of a molecule's acidity, basicity, and lipophilicity.
6-Fluoro-1H-indene merges these two valuable concepts, offering a versatile building block for the synthesis of novel chemical entities with potentially superior pharmacological profiles. This document serves as a technical resource, consolidating the known and predicted characteristics of this compound to facilitate its use in research and development.
Molecular Structure and Spectroscopic Profile
The structure of 6-fluoro-1H-indene is characterized by the indene bicyclic system with a fluorine atom substituted at the 6-position of the aromatic ring.
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value |
| IUPAC Name | 6-fluoro-1H-indene |
| CAS Number | 52163-88-9[9] |
| Molecular Formula | C₉H₇F |
| Molecular Weight | 134.15 g/mol |
| SMILES | C1C=C(c2cc(F)ccc12) |
Spectroscopic Signatures
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¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The signal for the proton at C5, for instance, will appear as a doublet of doublets due to coupling with the adjacent fluorine and the proton at C4. The aliphatic protons at the C1 position (a methylene group) will typically appear as a singlet or a narrow multiplet around 3.4 ppm, similar to the parent indene.[10]
-
¹³C NMR: The carbon spectrum will show nine distinct signals. The carbon atom directly bonded to fluorine (C6) will exhibit a large one-bond C-F coupling constant (¹JCF), typically in the range of 240-250 Hz. Adjacent carbons (C5 and C7) will show smaller two-bond couplings (²JCF).
-
¹⁹F NMR: A single resonance is expected in the ¹⁹F NMR spectrum, with its chemical shift being characteristic of an aryl fluoride. This signal will be split by couplings to adjacent protons (H5 and H7).
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 134. The fragmentation pattern would likely involve the loss of H or F atoms, and rearrangements characteristic of the indene core.
-
Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic C-H stretching vibrations for both aromatic and aliphatic groups. A strong absorption band corresponding to the C-F stretching vibration is expected in the 1250-1000 cm⁻¹ region.
Physicochemical Properties
The physical properties of 6-fluoro-1H-indene are influenced by both the hydrocarbon backbone and the polar C-F bond. The data below are estimated based on the parent indene and related fluorinated compounds.
Table 2: Predicted Physicochemical Properties
| Property | Value / Description | Source / Rationale |
| Appearance | Colorless to pale yellow liquid | Based on parent indene[3][5] |
| Boiling Point | ~185-195 °C | Higher than indene (182 °C) due to increased molecular weight and polarity. Similar to predicted value for 5-fluoro-1H-indene (185.9 °C).[5][11] |
| Density | ~1.15 g/cm³ | Higher than indene (~0.997 g/cm³) due to the mass of the fluorine atom. Similar to predicted value for 5-fluoro-1H-indene (1.156 g/cm³).[5][11] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone) | Similar to parent indene.[5] |
The fluorine atom increases the molecule's polarity and dipole moment compared to the parent indene, leading to stronger intermolecular interactions and consequently, a higher boiling point.
Synthesis and Reactivity
Proposed Synthetic Pathway
A reliable method for synthesizing 6-fluoro-1H-indene would involve the preparation of the corresponding 6-fluoro-1-indanone intermediate, followed by reduction and dehydration. This multi-step synthesis is a common and versatile approach for creating substituted indenes.[1]
Caption: Proposed synthetic workflow for 6-fluoro-1H-indene.
Experimental Protocol: Synthesis via Indanone Intermediate
Step 1: Synthesis of 6-Fluoro-1-indanone
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To a solution of 3-(4-fluorophenyl)propanoic acid in an anhydrous solvent like dichloromethane (DCM), add oxalyl chloride or thionyl chloride dropwise at 0 °C.
-
Allow the reaction to stir at room temperature until gas evolution ceases, indicating the formation of the acyl chloride.
-
In a separate flask, prepare a slurry of anhydrous aluminum chloride (AlCl₃) in DCM and cool to 0 °C.
-
Add the previously formed acyl chloride solution dropwise to the AlCl₃ slurry. This is a highly exothermic intramolecular Friedel-Crafts acylation.
-
After the addition is complete, stir the reaction mixture at room temperature until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it over crushed ice and an aqueous HCl solution.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 6-fluoro-1-indanone.
Step 2: Reduction to 6-Fluoro-1-indanol
-
Dissolve 6-fluoro-1-indanone in a protic solvent such as methanol or ethanol and cool the solution to 0 °C.
-
Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature until the starting ketone is fully consumed.
-
Quench the reaction with a dilute acid (e.g., 1M HCl) and remove the organic solvent under reduced pressure.
-
Extract the product into ethyl acetate, wash with water and brine, dry, and concentrate to yield 6-fluoro-1-indanol, which can often be used in the next step without further purification.
Step 3: Dehydration to 6-Fluoro-1H-indene
-
Combine 6-fluoro-1-indanol with a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), in toluene.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction until no more water is collected.
-
Cool the reaction, wash with a saturated sodium bicarbonate solution and brine, dry the organic layer, and concentrate.
-
Purify the final product, 6-fluoro-1H-indene, by vacuum distillation or column chromatography.
Reactivity Profile
-
Acidity of Methylene Protons: The protons at the C1 position are allylic and benzylic, making them relatively acidic (pKa of indene is ~20 in DMSO).[3] They can be deprotonated by a strong base to form the 6-fluoroindenyl anion, a potent nucleophile that can be used in various C-C bond-forming reactions.
-
Reactions at the Double Bond: The C2-C3 double bond in the five-membered ring is susceptible to electrophilic addition, cycloaddition (e.g., Diels-Alder reactions), and hydrogenation.[12] Hydrogenation with a catalyst like Pd/C will yield 5-fluoroindane.
-
Aromatic Ring Reactivity: The benzene ring can undergo electrophilic aromatic substitution. The fluorine atom is an ortho-, para-directing group, although it is deactivating. Therefore, electrophilic attack is expected to occur primarily at the C5 and C7 positions.
Applications in Research and Development
The primary value of 6-fluoro-1H-indene lies in its potential as a molecular scaffold and building block in drug discovery and materials science.
Medicinal Chemistry
The introduction of the 6-fluoro substituent into the indene core provides a powerful tool for lead optimization. The fluorine can act as a bioisostere for a hydrogen atom or a hydroxyl group, modulating electronic properties without a significant increase in steric bulk.
Caption: Logic flow for using 6-fluoro-1H-indene in a drug discovery program.
Potential Therapeutic Areas:
-
Oncology: Many kinase inhibitors and tubulin polymerization inhibitors feature rigid aromatic scaffolds.[13] The 6-fluoro-indene core could serve as a novel template for such agents.
-
Neurodegenerative Diseases: The indanone core, a direct precursor to indene, is found in drugs for Alzheimer's disease treatment.[1]
-
Anti-inflammatory Agents: Sulindac, a well-known NSAID, is an indene derivative, highlighting the scaffold's potential in this area.[3]
Safety and Handling
As no specific safety data sheet (SDS) for 6-fluoro-1H-indene is widely available, handling precautions should be based on the known hazards of the parent compound, indene.
-
Hazards: Indene is a flammable liquid and vapor.[14][15] It is harmful if swallowed or inhaled and causes skin, eye, and respiratory irritation.[15][16] It may be fatal if swallowed and enters the airways.[15]
-
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[17]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Keep away from heat, sparks, open flames, and other ignition sources.[17]
-
Ground and bond containers when transferring material to prevent static discharge.
-
-
Storage:
Conclusion
6-Fluoro-1H-indene is a strategically important chemical entity that combines the proven biological relevance of the indene scaffold with the powerful property-modulating effects of fluorine. Its utility as a versatile building block presents numerous opportunities for the development of novel pharmaceuticals and advanced materials. This guide provides the foundational knowledge required for researchers to handle, synthesize, and creatively employ this compound in their scientific endeavors.
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